[3-(Cyclopentyloxy)phenyl]methanamine
Description
Significance within Organic Synthesis and Medicinal Chemistry Scaffolds
The true value of [3-(Cyclopentyloxy)phenyl]methanamine in academic research lies in its utility as a versatile scaffold. In organic synthesis, the primary amine group serves as a reactive handle for a multitude of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.
In the context of medicinal chemistry, the phenylmethanamine core is a well-established privileged structure, meaning it is a molecular framework that is recurrently found in biologically active compounds. The incorporation of the cyclopentyloxy group can enhance binding affinity to biological targets and improve pharmacokinetic properties. Derivatives of phenylmethanamine have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors. For instance, substituted aryl benzylamines have been designed and synthesized as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer. nih.gov The structural motif of this compound makes it a promising candidate for the design of novel inhibitors for various enzymes.
Overview of Research Trajectories for Phenylmethanamine Derivatives
Research into phenylmethanamine derivatives has followed several key trajectories, primarily driven by their potential applications in drug discovery and materials science. A significant trend in medicinal chemistry is the exploration of these derivatives as modulators of biological targets. nih.gov The inherent structural features of the phenylmethanamine scaffold allow for systematic modifications to probe structure-activity relationships (SAR).
One major research avenue focuses on the development of enzyme inhibitors. Phenylmethanamine derivatives have been explored as inhibitors for a variety of enzymes, including monoamine oxidases (MAOs), which are targets for the treatment of neurological disorders. researchgate.net The ability to readily modify the phenyl ring and the amine functionality allows for the fine-tuning of inhibitory potency and selectivity.
Another prominent research direction involves the use of phenylmethanamine derivatives in the synthesis of larger, more complex molecules with potential therapeutic value. They can serve as key intermediates in multi-step synthetic sequences leading to novel heterocyclic compounds or other pharmacologically relevant scaffolds. For example, methods have been developed for the synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones, some of which exhibit significant tyrosine kinase inhibiting activity, starting from related precursors. nih.gov
Furthermore, the synthesis of phenylmethanamine derivatives itself is an active area of research. Patented methods for the preparation of phenylmethylamine often focus on improving efficiency and reducing environmental impact, for instance, through catalytic hydrogenation of benzonitrile. google.com These advancements in synthetic methodology facilitate broader access to a diverse range of phenylmethanamine-based compounds for further investigation.
Table 2: Examples of Research Applications for Phenylmethanamine Derivatives
| Research Area | Application | Example |
| Medicinal Chemistry | Enzyme Inhibition | Development of inhibitors for 17β-HSD3 for potential prostate cancer therapy. nih.gov |
| Medicinal Chemistry | Neurological Disorders | Investigation of derivatives as monoamine oxidase (MAO) inhibitors. researchgate.net |
| Organic Synthesis | Intermediate Synthesis | Use in the preparation of complex heterocyclic structures like tyrosine kinase inhibitors. nih.gov |
| Process Chemistry | Synthetic Methodology | Development of efficient and scalable methods for the synthesis of phenylmethanamines. google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-cyclopentyloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAAAPOGVITPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations
General Synthetic Strategies for [3-(Cyclopentyloxy)phenyl]methanamine and Analogues
The construction of this compound and related structures can be achieved through various synthetic routes. The primary considerations involve the strategic timing for the formation of the ether bond and the creation of the aminomethyl group. Common pathways include the reduction of amides or nitriles, or the direct amination of a corresponding aldehyde.
Amide Synthesis Routes to Arylmethanamine Compounds
A prevalent strategy for synthesizing arylmethanamines involves the reduction of a corresponding benzamide (B126) derivative. This two-step approach begins with the synthesis of an amide, followed by its reduction to the target amine.
The formation of the intermediate, 3-(cyclopentyloxy)benzamide (B7622459), can be achieved through standard amidation reactions. For instance, 3-(cyclopentyloxy)benzoic acid can be activated with a coupling agent or converted to an acyl chloride, which then reacts with ammonia (B1221849) or an ammonia source like ammonium (B1175870) carbonate to yield the amide. chemicalbook.com The subsequent step is the reduction of the amide carbonyl group. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes being commonly employed to convert the benzamide to the corresponding benzylamine (B48309).
Table 1: Amide Synthesis and Reduction Approach
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Amide Formation | Thionyl chloride (SOCl₂), Ammonia (NH₃) | 3-(Cyclopentyloxy)benzamide |
| 2 | Amide Reduction | Lithium aluminum hydride (LiAlH₄) | This compound |
Reductive Amination Approaches for Methanamine Moiety Introduction
Reductive amination offers a more direct route to the methanamine moiety. This method involves the reaction of an aldehyde, in this case, 3-(cyclopentyloxy)benzaldehyde, with ammonia to form an intermediate imine. This imine is then reduced in situ to the desired primary amine.
This one-pot reaction is highly efficient and is a cornerstone of amine synthesis. researchgate.net A variety of reducing agents can be used, with sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation being popular choices. The selection of the reducing agent and reaction conditions can be optimized to maximize the yield and purity of the final product. google.comcalpaclab.com The reaction is valued for its operational simplicity and tolerance of various functional groups. researchgate.net
Table 2: Reductive Amination Conditions
| Precursor | Nitrogen Source | Reducing Agent | Key Features |
|---|---|---|---|
| 3-(Cyclopentyloxy)benzaldehyde | Ammonia (NH₃) | Sodium borohydride (NaBH₄) | Mild conditions, good yields. |
| 3-(Cyclopentyloxy)benzaldehyde | Ammonium formate | Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" approach, avoids metal hydrides. |
Formation of the Cyclopentyloxy Ether Linkage (e.g., Alkylation of Phenols)
The formation of the ether linkage is a critical step in the synthesis and is typically accomplished via the Williamson ether synthesis. google.com This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide or sulfonate. chemicalbook.com
In the context of synthesizing this compound, a suitable precursor such as 3-hydroxybenzonitrile or 3-hydroxybenzaldehyde (B18108) is deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This nucleophile then reacts with a cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl tosylate, to form the cyclopentyloxy ether bond. google.com The choice of a primary alkyl halide (or in this case, a secondary cycloalkyl halide) is crucial for favoring the substitution reaction over potential elimination side reactions.
Precursor Chemistry and Building Block Utilization in Complex Synthesis
The strategic importance of this compound lies in its utility as a versatile building block for constructing more elaborate molecules, particularly within the pharmaceutical industry.
Role as an Intermediate in Multi-step Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of pharmacologically active compounds. Its structure combines a flexible, lipophilic cyclopentyloxy group with a reactive primary amine on a phenyl scaffold. This combination makes it an ideal fragment for introduction into larger molecules through reactions such as amide bond formation, reductive amination, or nucleophilic substitution.
Notably, this and analogous structures are frequently incorporated into small molecule kinase inhibitors. Kinases are a major class of drug targets, and inhibitors often feature a core heterocyclic structure that binds to the kinase hinge region, appended with various substituents to achieve potency and selectivity. The aminomethylphenyl group of the title compound can be used to connect to these heterocyclic cores, with the cyclopentyloxy group occupying a hydrophobic pocket in the enzyme's active site.
Conversions from Related Precursors (e.g., Benzoic Acid Derivatives, Hydroxybenzoates)
The synthesis of this compound can be initiated from readily available starting materials like 3-hydroxybenzoic acid. A typical synthetic sequence would involve several key transformations:
Esterification: The carboxylic acid group of 3-hydroxybenzoic acid is often protected as an ester (e.g., methyl ester) to prevent it from interfering with subsequent reactions.
Etherification: The phenolic hydroxyl group is then alkylated with a cyclopentyl halide using the Williamson ether synthesis, as described previously.
Functional Group Transformation: The methyl ester is converted into a functional group that can be reduced to the aminomethyl group. This is commonly achieved by converting the ester to a primary amide (using ammonia) or reducing it first to an alcohol and then converting to a nitrile.
Reduction: The final step involves the reduction of the amide or nitrile to the target this compound using a strong reducing agent like LiAlH₄.
This multi-step approach allows for the systematic construction of the molecule from simple, commercially available precursors.
Novel Synthetic Routes and Methodological Innovations
The synthesis of this compound can be achieved through several innovative and efficient routes that employ modern chemical transformations. These methodologies focus on regioselectivity, the use of advanced reagents, and effective reduction strategies to yield the target primary amine. Two principal synthetic pathways are commonly explored, starting from either 3-hydroxybenzonitrile or 3-hydroxybenzoic acid. Both routes converge on a final reduction step to furnish the desired amine functionality.
Exploration of Regioselective and Stereoselective Synthesis
The core structure of this compound features a mono-substituted cyclopentyloxy group at the meta-position of the phenyl ring. The regioselectivity of the synthesis is therefore crucial and is typically established in the initial step.
A common and effective method for the regioselective formation of the ether linkage is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol, in this case, 3-hydroxybenzonitrile, with a suitable base to form a phenoxide ion. The subsequent nucleophilic attack of this phenoxide on an electrophilic cyclopentyl source, such as cyclopentyl bromide, proceeds via an SN2 mechanism. The use of a starting material like 3-hydroxybenzonitrile, where only one hydroxyl group is present, ensures high regioselectivity for the formation of the 3-substituted product, 3-(cyclopentyloxy)benzonitrile. A similar regioselective etherification can be performed on 3-hydroxybenzoic acid.
The stereochemistry of the final product, this compound, is not a factor in its synthesis as the molecule is achiral and does not possess any stereocenters. Consequently, stereoselective synthesis is not a required consideration for the preparation of this compound.
A representative reaction for the regioselective synthesis of a key intermediate is outlined below:
Table 1: Regioselective Synthesis of 3-(Cyclopentyloxy)benzonitrile
| Reactants | Reagents | Solvent | Reaction Conditions | Product | Yield |
|---|---|---|---|---|---|
| 3-Hydroxybenzonitrile, Cyclopentyl Bromide | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Heating | 3-(Cyclopentyloxy)benzonitrile | High |
Utilization of Modern Reagents and Reaction Conditions (e.g., EDC/DMAP)
In an alternative synthetic approach commencing from 3-(cyclopentyloxy)benzoic acid, the formation of an amide bond is a key transformation. Modern coupling reagents are employed to facilitate the efficient conversion of the carboxylic acid to the corresponding primary amide, 3-(cyclopentyloxy)benzamide. Among the most effective and widely used coupling systems is the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP). nih.gov
The mechanism of this amide coupling involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. doubtnut.com DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a more reactive acyl-pyridinium species. nih.govrsc.org This species is then readily attacked by an amine nucleophile, in this case, ammonia or an ammonia equivalent, to form the stable amide bond with high efficiency and under mild reaction conditions. nih.govgrowingscience.com The use of EDC is advantageous as its urea (B33335) byproduct is water-soluble, simplifying purification. researchgate.net
Table 2: EDC/DMAP Mediated Amide Coupling
| Carboxylic Acid | Amine Source | Coupling Reagents | Solvent | Reaction Conditions | Product | Typical Yield |
|---|---|---|---|---|---|---|
| 3-(Cyclopentyloxy)benzoic Acid | Ammonia/Ammonium Chloride | EDC, DMAP, HOBt, DIPEA | Acetonitrile (B52724) (CH₃CN) or Dichloromethane (CH₂Cl₂) | Room Temperature | 3-(Cyclopentyloxy)benzamide | Good to Excellent |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DMAP: 4-Dimethylaminopyridine, HOBt: 1-Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine. nih.gov
Reduction Strategies for Amine Functionality (e.g., LiAlH₄ reduction)
The final and critical step in the synthesis of this compound is the reduction of a nitrogen-containing functional group, either a nitrile or an amide, to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent commonly employed for this transformation. masterorganicchemistry.com
Reduction of a Nitrile: The nitrile group of 3-(cyclopentyloxy)benzonitrile can be effectively reduced to a primary amine using LiAlH₄. researchgate.net The mechanism involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. This process occurs in two successive steps, first forming an imine intermediate which is then further reduced to the amine. doubtnut.comlibretexts.org An aqueous workup is subsequently performed to protonate the resulting amino group. libretexts.org
Reduction of an Amide: Similarly, the amide functionality of 3-(cyclopentyloxy)benzamide can be completely reduced to the corresponding amine by LiAlH₄. growingscience.commasterorganicchemistry.comyoutube.com Unlike the reduction of other carbonyl compounds which yield alcohols, the reduction of an amide with LiAlH₄ results in the conversion of the carbonyl group (C=O) to a methylene (B1212753) group (CH₂). youtube.com The reaction proceeds through the formation of a complex intermediate, followed by the elimination of an oxygen-aluminum species to yield an iminium ion, which is then rapidly reduced by another equivalent of hydride. youtube.com
Table 3: LiAlH₄ Reduction of Nitrile and Amide Intermediates
| Substrate | Reducing Agent | Solvent | Reaction Conditions | Product |
|---|---|---|---|---|
| 3-(Cyclopentyloxy)benzonitrile | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Reflux, followed by aqueous workup | This compound |
| 3-(Cyclopentyloxy)benzamide | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Reflux, followed by aqueous workup | This compound |
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Methods in Research Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds. By probing the interaction of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) offer detailed insights into the atomic arrangement and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the structural confirmation of [3-(Cyclopentyloxy)phenyl]methanamine.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons (CH₂NH₂), the methine proton of the cyclopentyl group attached to the ether oxygen, and the methylene protons of the cyclopentyl ring would be expected. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns providing information about the substitution pattern on the benzene (B151609) ring. The benzylic protons would likely appear as a singlet or a multiplet in the range of δ 3.5-4.5 ppm. The cyclopentyl protons would exhibit more complex multiplets in the upfield region.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct peaks would be observed for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopentyl ring. The chemical shifts of these carbons are indicative of their hybridization and bonding environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 130 |
| Aromatic C-O | - | 155 - 165 |
| Aromatic C-CH₂ | - | 135 - 145 |
| Benzylic CH₂ | 3.5 - 4.5 | 40 - 50 |
| Cyclopentyl CH-O | 4.5 - 5.5 | 75 - 85 |
| Cyclopentyl CH₂ | 1.4 - 2.0 | 20 - 35 |
Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS can confirm the molecular formula of this compound. The expected monoisotopic mass of the protonated molecule ([M+H]⁺) would be calculated based on the exact masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. This experimentally determined value is then compared to the theoretical mass, with a low mass error (typically <5 ppm) providing strong evidence for the proposed molecular formula.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating the target compound from impurities and for its quantification in various matrices. Techniques like HPLC, UHPLC-MS/MS, and GC-MS offer high-resolution separation and sensitive detection.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. For this compound, a reversed-phase HPLC method would typically be developed. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization in mass spectrometry detection. The retention time of the compound under specific chromatographic conditions serves as a key identifier, while the peak area is proportional to its concentration, allowing for accurate quantification.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) combines the high separation efficiency of UHPLC with the sensitive and selective detection of tandem mass spectrometry. This technique is particularly valuable for the analysis of complex mixtures and for trace-level quantification. In the analysis of this compound, UHPLC provides faster analysis times and better resolution compared to conventional HPLC. The MS/MS detector allows for selective reaction monitoring (SRM), where a specific precursor ion of the target compound is selected and fragmented to produce characteristic product ions. This highly selective detection method minimizes interferences from the sample matrix and provides excellent sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Analyses
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. For this compound, which has a primary amine group, derivatization might be necessary to improve its volatility and chromatographic behavior. The compound is separated based on its boiling point and interaction with the stationary phase in the GC column. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint, allowing for its unambiguous identification by comparison with spectral libraries.
Table 2: Summary of Analytical Techniques and Their Applications
| Technique | Primary Application | Information Obtained |
| ¹H NMR | Structural Elucidation | Proton environment, connectivity |
| ¹³C NMR | Structural Elucidation | Carbon framework |
| HRMS | Molecular Formula Confirmation | Exact mass, elemental composition |
| HPLC | Separation and Quantification | Purity, concentration |
| UHPLC-MS/MS | High-throughput analysis, trace quantification | High-resolution separation, selective detection |
| GC-MS | Identification of volatile compounds | Separation, mass spectral fingerprint |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are popular for their balance of accuracy and computational cost. Such calculations on [3-(Cyclopentyloxy)phenyl]methanamine would typically be used to determine optimized geometry, vibrational frequencies, and electronic properties. At present, no specific studies utilizing these DFT functionals for this compound have been published.
Semi-empirical methods, such as PM3MM (Parametric Method 3 with Molecular Mechanics corrections), offer a faster, albeit less accurate, alternative to DFT for initial structural optimization, especially for larger molecules. These methods are suitable for generating initial conformations for further, more rigorous analysis. No documented applications of PM3MM or similar semi-empirical methods for the structural optimization of this compound were found.
Quantum chemistry methods can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. A computational study on this compound would involve calculating the magnetic shielding tensors to predict chemical shifts, but no such research has been reported.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier orbitals, helps in understanding the molecule's reactivity and electronic transitions. Despite their utility, MEP and HOMO-LUMO analyses for this compound are absent from the scientific literature.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein Flexibility
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could reveal its preferred conformations in different environments (e.g., in a solvent or bound to a protein) and the flexibility of its constituent parts, such as the cyclopentyl ring. No MD simulation studies specifically targeting this compound have been identified.
Molecular Docking and Virtual Screening in Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug discovery to screen libraries of small molecules for their potential to bind to a specific protein target. While this compound could be included in virtual screening libraries, there are no published studies detailing its specific docking into any biological target or its use as a lead compound in a virtual screening campaign.
Ligand-Based and Structure-Based Approaches
The exploration of a compound's therapeutic potential often begins with ligand-based and structure-based computational design strategies. These approaches are fundamental to identifying potential biological targets and optimizing ligand binding.
Ligand-Based Approaches: In the absence of a known three-dimensional structure of a biological target, ligand-based methods rely on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, this would involve comparing its structural and electronic features to a database of known active ligands for various receptors or enzymes.
One common ligand-based method is the development of a pharmacophore model . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to bind to a specific target. For a molecule like this compound, a hypothetical pharmacophore model could be generated based on its structural components, which include a hydrophobic cyclopentyloxy group, an aromatic phenyl ring, and a positively ionizable methanamine group at physiological pH.
To illustrate, a pharmacophore model for a related class of inhibitors might include the features outlined in the interactive table below.
| Pharmacophore Feature | Corresponding Moiety in this compound | Potential Role in Binding |
| Aromatic Ring (AR) | Phenyl group | π-π stacking interactions with aromatic amino acid residues in the binding site. |
| Hydrophobic Group (HY) | Cyclopentyloxy group | Van der Waals interactions within a hydrophobic pocket of the target protein. |
| Positive Ionizable (PI) | Methanamine group | Ionic interactions or hydrogen bonding with negatively charged or polar residues. |
| Hydrogen Bond Acceptor (HBA) | Oxygen of the ether linkage | Potential hydrogen bonding with donor groups in the active site. |
This table represents a hypothetical pharmacophore model for this compound based on its chemical structure and common features found in related bioactive molecules.
Structure-Based Approaches: When the three-dimensional structure of a potential biological target is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) can be employed. This powerful technique involves docking the ligand of interest into the binding site of the macromolecule to predict its binding conformation and affinity.
For this compound, a likely target for SBDD is monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. The crystal structure of human MAO-B is well-characterized, providing a detailed map of its active site. A molecular docking simulation would be performed to fit this compound into the MAO-B active site. The results of such a simulation would predict the most stable binding pose and the specific interactions that stabilize the ligand-protein complex.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Building upon the initial docking studies, further computational analyses can refine the prediction of binding modes and quantitatively estimate the binding affinity.
Prediction of Binding Modes: The binding mode describes the precise orientation and conformation of a ligand within the active site of its target protein. For this compound docked into MAO-B, computational software would predict key interactions. For instance, the protonated amine could form a salt bridge with a key acidic residue, while the phenyl ring might engage in π-π stacking with aromatic residues that line the active site cavity. The cyclopentyloxy group would likely be positioned within a hydrophobic pocket.
Molecular dynamics (MD) simulations can further enhance the understanding of the binding mode. MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein.
Prediction of Binding Affinities: Predicting the binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical goal of molecular modeling. Various scoring functions are used in docking programs to estimate the binding free energy. These scoring functions take into account factors such as electrostatic interactions, van der Waals forces, and the energy penalty associated with conformational changes upon binding.
More rigorous methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can provide more accurate predictions of binding affinity. These methods involve computationally intensive simulations that calculate the free energy difference between two states, such as the bound and unbound states of the ligand.
The following interactive table summarizes the types of interactions that would be analyzed in a computational study of this compound with a target like MAO-B, and the computational methods used to predict them.
| Type of Interaction | Potential Interacting Moiety | Computational Prediction Method |
| Ionic Interaction | Protonated Methanamine | Molecular Docking, Molecular Dynamics |
| Hydrogen Bonding | Amine group, Ether oxygen | Molecular Docking, Molecular Dynamics |
| π-π Stacking | Phenyl Ring | Molecular Docking, Molecular Dynamics |
| Hydrophobic Interactions | Cyclopentyloxy group, Phenyl ring | Molecular Docking, Molecular Dynamics |
| Predicted Binding Affinity | Entire Molecule | Docking Scoring Functions, MM/PBSA, Free Energy Perturbation (FEP) |
This table outlines the key molecular interactions and computational methods relevant to predicting the binding of this compound to a biological target.
Structure Activity Relationship Sar Studies of 3 Cyclopentyloxy Phenyl Methanamine Analogues
Design Principles for Structural Modification and Analogue Synthesis
The rational design of analogues of [3-(Cyclopentyloxy)phenyl]methanamine is guided by established principles of medicinal chemistry aimed at enhancing desired properties while minimizing undesirable ones. Structural modifications typically focus on the three main components of the molecule: the aromatic ring, the cyclopentyloxy moiety, and the methanamine functional group.
Design Principles:
Scaffold Hopping and Bioisosterism: Replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres) to improve properties like metabolic stability, solubility, or target affinity. nih.govctppc.org For instance, the central phenyl ring could be replaced with a heterocycle like pyridine (B92270) or thiophene. researchgate.net
Conformational Constraint: Introducing rigid elements or ring structures to lock the molecule into a specific, biologically active conformation. This can increase potency and selectivity by reducing the entropic penalty upon binding to a receptor.
Functional Group Modification: Altering or replacing functional groups to probe their role in ligand-receptor interactions. This includes changing the substitution pattern on the aromatic ring or modifying the amine group.
Homologation: Systematically increasing the length of alkyl chains or linkers to optimize spacing and interactions with the target binding site.
Analogue Synthesis: The synthesis of these analogues often involves multi-step reaction sequences. A common approach for creating derivatives of this scaffold involves the Buchwald-Hartwig amination reaction for coupling aryl halides with amines, or reductive amination to introduce the methanamine group. acs.org For example, a general synthetic route could start with a substituted 3-cyclopentyloxybenzaldehyde, which then undergoes reductive amination to yield the desired substituted this compound analogue. nih.gov Modifications to the aromatic ring are typically introduced early in the synthesis, starting from appropriately substituted phenols or nitrobenzenes. nih.gov
Impact of Aromatic Ring Substitutions on Biological Activity and Selectivity
Substituting the hydrogen atoms on the phenyl ring of the this compound core can profoundly affect the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and selectivity. nih.gov The position and nature of the substituent are critical.
Electronic Effects: Electron-withdrawing groups (e.g., halogens like -F, -Cl; or -CF3) and electron-donating groups (e.g., -CH3, -OCH3) alter the electron density of the aromatic ring. These changes can influence pKa and the strength of interactions such as π-π stacking or cation-π interactions with the biological target. nih.govyoutube.com
Steric Effects: The size of the substituent can either promote or hinder binding. A bulky substituent might create steric clashes with the receptor, reducing affinity. Conversely, it could promote a favorable binding conformation or occupy a specific hydrophobic pocket, thereby increasing potency. youtube.com
The following table summarizes the general effects of aromatic ring substitutions on the activity of related compound series, providing a predictive framework for this compound analogues.
| Substitution Type | Position | General Effect on Activity/Selectivity | Rationale | Reference |
| Small Halogens (F, Cl) | ortho, meta, para | Often increases potency. | Can enhance binding through halogen bonds and increase membrane permeability. Potency can decrease with increasing halogen size. nih.gov | nih.gov |
| Alkyl groups (e.g., -CH3) | ortho | May decrease activity due to steric hindrance. | Steric clashes can prevent optimal binding orientation. youtube.com | youtube.com |
| Alkyl groups (e.g., -CH3) | para | Can increase potency. | The substituent may fit into a hydrophobic pocket in the receptor. | youtube.com |
| Alkoxy groups (e.g., -OCH3) | meta, para | Potency is often retained or slightly modified. | Can act as a hydrogen bond acceptor and influence electronic properties. nih.gov | nih.gov |
| Bulky groups (e.g., phenyl) | para | Can significantly increase potency. | May provide additional hydrophobic or π-stacking interactions. nih.gov | nih.gov |
Influence of Cyclopentyloxy Moiety Modifications on Potency and Interactions
Ring Size Variation: Altering the size of the cycloalkyl ring (e.g., from cyclobutyl to cyclohexyl) can affect how well the group fits into a hydrophobic binding pocket. SAR studies on cycloalkylamide derivatives have shown that a six-membered ring (cyclohexyl) can be necessary for optimal inhibitory potency, suggesting that the size and conformation of the ring are critical for effective binding. nih.gov
Bioisosteric Replacement: The ether oxygen or the entire cyclopentyloxy group can be replaced with bioisosteres to improve metabolic stability or introduce new interactions. nih.govcambridgemedchemconsulting.com For instance, replacing the oxygen atom with a methylene (B1212753) group (-CH2-) would increase lipophilicity, while replacement with difluoromethylene (-CF2-) could act as a hydrogen bond acceptor and resist metabolic cleavage. cambridgemedchemconsulting.com
Introduction of Polar Groups: Adding polar functional groups (e.g., a hydroxyl group) to the cyclopentyl ring could introduce new hydrogen bonding opportunities with the target, potentially increasing affinity and improving solubility. However, this can also sometimes lead to a decrease in activity if the hydrophobic nature of the pocket is crucial. nih.gov
The table below outlines potential modifications to the cyclopentyloxy group and their predicted impact based on general principles of medicinal chemistry.
| Modification | Predicted Effect on Potency/Properties | Rationale | Reference |
| Cyclobutyl Ether | Likely decrease | Smaller ring may not optimally fill the hydrophobic pocket. | nih.govstereoelectronics.org |
| Cyclohexyl Ether | Potential increase | Larger, flexible ring may provide better hydrophobic contacts. nih.gov | nih.gov |
| Tetrahydropyranyl Ether | Potential increase/altered selectivity | Introduces a heteroatom that can act as a hydrogen bond acceptor, altering polarity and binding interactions. | nih.gov |
| Open chain (e.g., Isopentyloxy) | Variable | Increases flexibility, which could be beneficial or detrimental depending on the entropic cost of binding. | stereoelectronics.org |
| Phenyl Ether | Variable | Significantly increases size and introduces potential for π-stacking, but may not fit the target pocket. | ctppc.org |
Role of the Methanamine Functional Group in Ligand-Target Interactions
The methanamine (-CH2NH2) group is a primary pharmacophoric feature, often essential for the ligand's interaction with its biological target. unina.it As a primary amine, it is typically protonated at physiological pH, carrying a positive charge.
Ionic Interactions: The resulting ammonium (B1175870) cation (-CH2NH3+) is a strong hydrogen bond donor and can form a powerful ionic bond (salt bridge) with a negatively charged amino acid residue, such as aspartate (Asp) or glutamate (B1630785) (Glu), in the receptor's binding site. nih.gov This is a common anchoring interaction for many amine-containing ligands in aminergic receptors. nih.gov
Hydrogen Bonding: The protons on the amine group can act as hydrogen bond donors, forming directed interactions with hydrogen bond acceptors (e.g., carbonyl oxygens on the protein backbone or side chains of asparagine/glutamine) in the binding pocket. mdpi.com These bonds are crucial for specificity and affinity. unina.it
Cation-π Interactions: The positively charged amine can also engage in cation-π interactions with aromatic residues like tyrosine (Tyr), tryptophan (Trp), or phenylalanine (Phe) in the binding site. nih.gov
Structural Modifications: Modifying the amine, for example, through N-methylation to a secondary (–NHCH3) or tertiary (–N(CH3)2) amine, would alter its hydrogen bonding capacity and basicity. While it may still engage in an ionic bond, the loss of hydrogen bond donors could significantly reduce binding affinity. Substitution on the methylene linker could also be explored to introduce favorable hydrophobic interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For analogues of this compound, QSAR models can be invaluable for predicting the potency of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. derpharmachemica.commdpi.com
Model Development: QSAR models are built using a "training set" of molecules with known biological activities. For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Electronic Descriptors: Atomic charges, dipole moment, energies of frontier orbitals (HOMO/LUMO). nih.gov
Steric Descriptors: Molecular volume, surface area, shape indices.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Indices that describe molecular branching and connectivity.
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the 3D fields surrounding the molecules. mdpi.commdpi.com These models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. mdpi.com
Steric Maps: Indicate where bulky groups increase or decrease activity.
Electrostatic Maps: Show where positive or negative charges are favorable.
Hydrophobic Maps: Highlight regions where hydrophobic groups enhance binding.
Predictive Power: A robust QSAR model, validated with an external "test set" of compounds, can guide the drug design process. nih.govmdpi.com For instance, if a CoMFA model for this compound analogues shows a region where a positive electrostatic potential is favorable, designers would prioritize synthesizing analogues with electron-withdrawing groups at that position. The consideration of ligand flexibility is also critical for building accurate and predictive 3D-QSAR models. acs.orgacs.org
Molecular and Cellular Interaction Studies in Biological Systems
Investigations into Protein-Ligand Binding Mechanisms
The interaction of [3-(Cyclopentyloxy)phenyl]methanamine and its analogs with specific proteins, such as receptors and enzymes, has been a key area of investigation to elucidate its biological activity.
While direct studies on this compound's activity at the Adenosine (B11128) A1 receptor are not extensively detailed in the reviewed literature, the adenosine receptor family is a significant target for therapeutic intervention. Adenosine A1 receptor agonists, for example, are known to be involved in various physiological processes. The highly selective A1 receptor agonist N6-cyclopentyladenosine (CPA) has been shown to be protective against seizures evoked by N-methyl-D-aspartate (NMDA). Conversely, chronic administration of CPA can lead to an opposite effect, increasing the incidence of seizures. The A1-selective antagonist [3H]8-cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX) has been used to demonstrate the presence of A1 receptors in coronary smooth muscle membranes, confirming their role in vascular function. The therapeutic potential of modulating this receptor continues to drive research into new agonists and antagonists.
The inhibitory activity of compounds structurally related to this compound has been documented against several enzyme families.
Phosphodiesterase 4 (PDE4): Derivatives of this compound have been synthesized and identified as selective and potent inhibitors of cyclic AMP-specific phosphodiesterase (PDE4). PDE4 is a major enzyme in inflammatory and immune cells responsible for metabolizing cAMP. Inhibition of PDE4 leads to increased cAMP levels, which can suppress the release of inflammatory cytokines and other signals. A derivative, 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide, demonstrated significant potency in inhibiting PDE4 and histamine-induced bronchospasm in preclinical models.
Soluble Epoxide Hydrolase (sEH): Soluble epoxide hydrolase is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory effects. Inhibition of sEH maintains higher levels of EETs, a strategy being explored for cardiovascular and inflammatory diseases. While specific inhibitory data for this compound on sEH is not available, the development of sEH inhibitors is an active area of research, with various urea-based compounds showing high potency.
Kinases: Kinases are critical enzymes in cell signaling pathways, and their inhibition is a major strategy in cancer therapy and for treating inflammatory diseases. For instance, inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, such as the wortmannin (B1684655) analogue PX-866, have shown potent anti-proliferative and anti-motility effects in cancer cells. Similarly, specific inhibitors targeting Receptor-Interacting Protein Kinase 3 (RIPK3) have been developed as potent agents against necroptosis, a form of programmed cell death involved in various inflammatory and degenerative diseases.
Table 1: Enzyme Inhibition by Related Compounds
| Enzyme Family | Example Inhibitor | Biological Effect | Source(s) |
|---|---|---|---|
| Phosphodiesterase 4 (PDE4) | 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide | Inhibition of cytosolic PDE IV; Inhibition of histamine-induced bronchospasm | |
| Soluble Epoxide Hydrolase (sEH) | TPPU (1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) | Dual inhibition of sEH and p38 MAPK | |
| Kinases (PI3K) | PX-866 | Inhibition of cancer cell motility and growth | |
| Kinases (RIPK3) | Compound 42 (TAK-632 Analogue) | Inhibition of necroptosis; protection from systemic inflammatory response |
Interaction with Transporter Proteins (e.g., Putrescine Uptake Inhibition in Trypanosoma cruzi)
The parasite Trypanosoma cruzi, the causative agent of Chagas disease, cannot synthesize polyamines de novo and relies on uptake from its host. This makes its polyamine transport system an attractive drug target. Studies have focused on identifying inhibitors of putrescine uptake. While research specifically detailing the effects of this compound on this transporter is limited, other compounds have been shown to effectively block this pathway. For instance, promazine, chlorpromazine, and clomipramine (B1669221) have been identified as effective inhibitors of putrescine uptake in T. cruzi.
Cellular Responses and Mechanistic Pathways in In Vitro Models
The effects of this compound and related compounds have been characterized in various cellular models, particularly in parasitic organisms.
The search for new treatments for Chagas disease has led to the screening of numerous compounds for anti-proliferative activity against T. cruzi. Various natural and synthetic compounds have demonstrated the ability to inhibit the growth of the parasite's different life stages. For example, the experimental triazole SCH 56592 has shown potent activity, blocking the proliferation of the epimastigote form at nanomolar concentrations by inhibiting the parasite's sterol biosynthesis. Other studies have identified aryl polyamine derivatives and stilbene (B7821643) compounds that exhibit significant trypanocidal activity against both epimastigotes and the clinically relevant intracellular amastigotes. These compounds often induce a bioenergetic collapse and redox stress within the parasite.
**Table 2: Anti-proliferative Activity of Various Compounds Against *T. cruzi***
| Compound Class | T. cruzi Stage | IC50 Value | Mechanism of Action | Source(s) |
|---|---|---|---|---|
| Triazole (SCH 56592) | Epimastigotes | 30 nM | Inhibition of sterol C-14α demethylase | |
| Triazole (SCH 56592) | Amastigotes | 0.3 nM | Inhibition of sterol C-14α demethylase | |
| Aryl Polyamine (Compound 15) | Epimastigotes | Not specified | Inhibition of Fe-SOD; mitochondrial collapse | |
| Stilbene (ST18) | Epimastigotes | 4.6 µM | Not fully elucidated | |
| Diterpenoid (Adenostemmoic acid B) | Epimastigotes | 10.6 µM | Induces abnormal cytosolic membranous structures | |
| Diterpenoid (Adenostemmoic acid B) | Amastigotes | 6.1 µM | Induces abnormal cytosolic membranous structures |
Cellular senescence is a state of stable cell cycle arrest characterized by distinct phenotypic changes. This process is a critical barrier to cancer and is regulated by tumor suppressor pathways like p53/p21 and p16/pRB. The induction of cell cycle arrest is a key mechanism for many therapeutic agents. While cell cycle arrest is a defining feature of senescence, not all arrested cells are senescent; senescence involves a more complex phenotype driven by persistent stress or damage signals. The induction of senescence can be triggered by various small molecules that activate these stress pathways. For example, treatment of cells with certain compounds can lead to G2/M cell cycle arrest and the expression of senescence-associated proteins like p53 and p21. This modulation of fundamental cellular processes represents a significant area of therapeutic research.
Derivatization and Functionalization for Targeted Research Applications
Covalent Modifications for Bioconjugation and Probing Studies
The primary amine group of [3-(Cyclopentyloxy)phenyl]methanamine serves as a versatile handle for covalent modifications, enabling its attachment to various molecular entities for bioconjugation and the development of molecular probes. This functional group readily participates in reactions to form stable linkages with reporter molecules, affinity tags, or solid supports.
Common strategies for the covalent modification of the primary amine include:
Acylation: Reaction with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This allows for the conjugation of fluorophores, biotin, or other reporter groups.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This method is useful for linking the molecule to other small molecules or biomolecules containing carbonyl functionalities.
Isothiocyanate Coupling: Reaction with isothiocyanates to form thiourea (B124793) linkages, a common method for attaching fluorescent dyes like fluorescein (B123965) isothiocyanate (FITC).
These covalent modifications transform this compound into a valuable tool for a range of research applications, including fluorescence microscopy, affinity chromatography, and target identification studies.
Synthesis of Amide Derivatives and Alkylamine Homologues for SAR Expansion
To explore the structure-activity relationships of this compound, researchers synthesize a variety of amide derivatives and alkylamine homologues. These systematic modifications allow for the investigation of how changes in steric bulk, electronics, and lipophilicity around the benzylic amine influence biological activity.
Amide Derivatives: A common approach involves the acylation of the primary amine with a diverse set of carboxylic acids. This introduces a wide range of substituents, from small alkyl groups to larger aromatic and heterocyclic moieties. The resulting amides can exhibit altered binding affinities and selectivities for their biological targets due to changes in hydrogen bonding capacity and steric interactions.
Alkylamine Homologues: The synthesis of N-alkylated derivatives, including secondary and tertiary amines, provides insight into the importance of the amine's hydrogen-bonding potential and steric environment. These homologues can be prepared through methods such as reductive amination or direct alkylation with alkyl halides.
The data gathered from these SAR expansion studies are crucial for designing next-generation analogues with improved properties.
Strategies for Enhancing Molecular Selectivity and Potency in Research Analogues
Building upon the foundational knowledge from SAR studies, medicinal chemists employ various strategies to enhance the selectivity and potency of research analogues derived from this compound.
One key strategy involves the introduction of conformational constraints. For instance, incorporating the benzylamine (B48309) moiety into a bicyclic ring system can lock the molecule into a specific bioactive conformation, potentially increasing its affinity for the intended target while reducing off-target interactions. An example of this approach is the design of conformationally-restricted benzylamine-type inhibitors. nih.gov
Another approach focuses on optimizing the steric and electronic properties of the molecule. This can involve:
Varying Ring Size: Altering the size of the cycloalkoxy group can impact how the molecule fits into a binding pocket.
Broader Academic Context: Scaffolds and Structural Analogues in Chemical Biology
Comparative Analysis with Related Phenylalkylamine and Cyclic Ether Structures
The phenylalkylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of biologically active compounds. These molecules typically feature a phenyl ring connected to an amino group by a flexible alkyl chain. The specific arrangement and substituents on both the phenyl ring and the amino group can drastically alter the compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.
The introduction of a cyclic ether, such as the cyclopentyloxy group in [3-(Cyclopentyloxy)phenyl]methanamine, offers several potential advantages compared to simpler alkoxy or alkyl substituents. Saturated cyclic ethers are prevalent in numerous natural products and approved drugs. mdpi.com Their inclusion in a molecule can enhance hydrophilicity, improve metabolic stability, and contribute to a more defined three-dimensional shape, which can lead to more specific interactions with biological targets. nih.gov
A comparative analysis of this compound with other phenylalkylamines reveals the strategic importance of the ether linkage and the cyclic nature of the pentyl group. For instance, compared to a simple methoxy (B1213986) or ethoxy substituent, the bulkier cyclopentyloxy group can impose conformational restrictions on the molecule. This rigidity can be advantageous, as it may pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for its target. Furthermore, the cyclic structure may shield the ether linkage from metabolic enzymes, potentially increasing the compound's half-life in biological systems.
The table below provides a comparative overview of related structural motifs and their general properties in medicinal chemistry.
| Feature | Phenylalkylamine | Simple Alkoxy Phenylalkylamine | This compound |
| Core Scaffold | Phenyl ring linked to an amino group via an alkyl chain. | Phenylalkylamine with a small, linear ether substituent. | Phenylalkylamine with a cyclic ether substituent. |
| Conformational Flexibility | Generally high due to the alkyl chain. | High, with some influence from the alkoxy group. | Reduced flexibility due to the rigid cyclopentyl ring. |
| Potential Metabolic Stability | Variable, often susceptible to metabolism at the alkyl chain and phenyl ring. | May be susceptible to O-dealkylation. | The cyclic ether may confer increased metabolic stability. |
| Target Interactions | Can engage in various interactions including hydrogen bonding, and hydrophobic interactions. | Similar to phenylalkylamine, with potential for additional hydrogen bond acceptor interactions. | The cyclopentyloxy group can provide specific hydrophobic interactions and influence the overall shape for target binding. |
Contributions to Understanding Diverse Biological Targets and Pathways
While specific biological targets for this compound are not extensively documented in publicly available research, the broader classes of phenylalkylamines and molecules containing cyclic ethers are known to interact with a wide array of biological targets. Phenylalkylamines, for example, are well-known to target central nervous system (CNS) receptors and transporters, including those for neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov The structural features of these compounds allow them to cross the blood-brain barrier and modulate neuronal signaling pathways.
The incorporation of cyclic ether moieties can further refine the targeting of these molecules. Cyclic ethers are found in a variety of natural products with potent biological activities, including antimicrobial and anticancer properties. mdpi.com Their ability to participate in hydrogen bonding and their defined spatial arrangement can contribute to high-affinity binding to enzyme active sites and receptor pockets.
The combination of a phenylalkylamine scaffold with a cyclic ether suggests that this compound and its analogues could be valuable tools for probing biological systems. By systematically varying the nature of the cyclic ether and the substitution pattern on the phenyl ring, researchers can develop chemical probes to investigate the structure-activity relationships (SAR) for a given biological target. This approach allows for a deeper understanding of the molecular interactions that govern biological recognition and signaling pathways.
Future Directions in Scaffold Optimization and Lead Generation in Academic Research
The development of novel chemical scaffolds is crucial for expanding the accessible chemical space for drug discovery. nih.gov The this compound scaffold represents a promising starting point for the generation of new lead compounds. Future research in this area is likely to focus on several key aspects of scaffold optimization and lead generation.
One direction involves the synthesis and screening of a library of analogues based on the this compound core. This could involve modifying the size of the cyclic ether (e.g., cyclobutoxy, cyclohexyloxy), altering the position of the ether linkage on the phenyl ring, and introducing various substituents to explore the SAR in detail. Such libraries can be screened against a diverse panel of biological targets to identify new hit compounds.
Another important area of future research is the use of computational modeling and structure-based drug design. By understanding the preferred conformations of this compound and how it might interact with different protein targets, researchers can design new analogues with improved potency and selectivity. This in silico approach can help to prioritize synthetic efforts and accelerate the discovery of promising lead candidates.
Furthermore, the principles of scaffold hopping could be applied to discover structurally novel compounds that retain the key pharmacophoric features of the this compound scaffold. shachemlin.com This strategy involves replacing the core scaffold with a different chemical moiety that maintains a similar spatial arrangement of key functional groups. Scaffold hopping can lead to the discovery of compounds with improved pharmacokinetic properties or novel intellectual property positions.
The table below outlines potential future research directions for this chemical scaffold.
| Research Direction | Description | Potential Impact |
| Analogue Synthesis and Screening | Creation of a diverse library of compounds based on the this compound scaffold with variations in the cyclic ether, substitution patterns, and alkylamine chain. | Identification of new hit compounds for a variety of biological targets and elucidation of detailed structure-activity relationships. |
| Computational Modeling | Utilization of molecular modeling techniques to predict the binding modes and affinities of analogues for specific protein targets. | Rational design of more potent and selective compounds, reducing the need for extensive empirical screening. |
| Scaffold Hopping | Replacement of the phenylalkylamine or cyclic ether core with bioisosteric replacements to generate novel chemical entities. | Discovery of new chemical series with potentially improved drug-like properties and novel intellectual property. |
| Investigation of Pharmacokinetic Properties | Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their in vivo performance. | Development of drug candidates with favorable pharmacokinetic profiles suitable for further preclinical and clinical development. |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling [3-(Cyclopentyloxy)phenyl]methanamine in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation to avoid inhalation exposure. In case of skin contact, wash immediately with soap and water for ≥15 minutes. Store the compound in a sealed container at 2–8°C in a dry, well-ventilated area to prevent degradation .
Q. How can researchers verify the purity and structural identity of this compound?
- Methodological Answer : Employ analytical techniques such as:
- High-Performance Liquid Chromatography (HPLC) to assess purity.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm the aromatic proton environment and cyclopentyloxy group.
- Mass Spectrometry (MS) to validate molecular weight (e.g., exact mass ~179.13 g/mol for C₁₂H₁₇NO) .
Q. What are the critical parameters for designing a synthesis route for this compound?
- Methodological Answer : Prioritize:
- Substrate selection : Use cyclopentanol and 3-aminophenol derivatives as starting materials.
- Coupling conditions : Optimize Mitsunobu or nucleophilic substitution reactions for ether bond formation.
- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Conduct systematic studies under controlled conditions:
- Solubility : Test in solvents (DMSO, ethanol, water) using gravimetric or UV-Vis methods.
- Stability : Perform accelerated degradation studies at varying pH (2–12) and temperatures (25–60°C), monitored via HPLC .
Q. What strategies are effective for enhancing the compound’s bioavailability in preclinical studies?
- Methodological Answer : Modify the structure to improve pharmacokinetics:
- Prodrug design : Introduce ester or amide groups to increase lipophilicity.
- Co-crystallization : Explore co-crystals with carboxylic acids to enhance aqueous solubility.
- In silico modeling : Use tools like SwissADME to predict absorption/distribution properties .
Q. How can flow chemistry be applied to optimize the synthesis of this compound derivatives?
- Methodological Answer : Utilize continuous flow reactors to:
- Improve reaction efficiency : Precise temperature/pressure control reduces side reactions.
- Scale-up : Achieve gram-scale synthesis with automated purification (e.g., in-line liquid-liquid extraction).
- Library diversification : Combine with Grignard or Suzuki-Miyaura reactions for rapid analog generation .
Q. What analytical methods are suitable for detecting trace impurities or degradation products in this compound?
- Methodological Answer : Implement:
- LC-MS/MS for high-sensitivity detection of impurities at ppm levels.
- Gas Chromatography (GC) with FID/MS for volatile byproducts.
- Forced degradation studies : Expose the compound to heat, light, and oxidizers to identify stability-linked impurities .
Contradiction Analysis & Troubleshooting
Q. How should researchers address conflicting hazard classifications (e.g., GHS vs. SDS reports) for this compound?
- Methodological Answer :
- Re-evaluate toxicity : Perform acute toxicity assays (e.g., zebrafish embryo model) to validate safety thresholds.
- Cross-reference SDS : Compare data from multiple suppliers (e.g., Combi-Blocks vs. Indagoo) and prioritize studies with explicit hazard statements (e.g., H315/H318 ).
Q. Why might biological activity vary between this compound and its structural analogs?
- Methodological Answer : Investigate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
